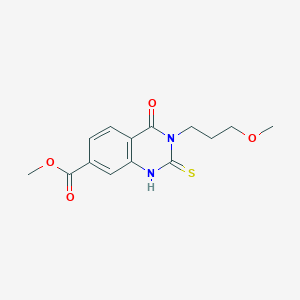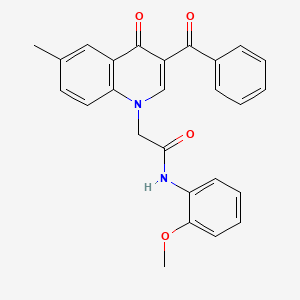![molecular formula C23H23FN6 B2958042 N-(3-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 955337-36-7](/img/structure/B2958042.png)
N-(3-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C23H23FN6 and its molecular weight is 402.477. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor, Antifungal, and Antibacterial Activities
The research on pyrazole derivatives, including compounds structurally similar to N-(3-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, has shown promising antitumor, antifungal, and antibacterial activities. A study focused on the synthesis, characterization, and biological activity assessment of various pyrazole derivatives. The compounds demonstrated significant biological activity against breast cancer and various microbial strains, hinting at their potential pharmacophore sites for further drug development (A. Titi et al., 2020).
Cognitive Impairment Treatment in Neurodegenerative Diseases
Another area of research application for compounds with a similar structure involves the treatment of cognitive impairments associated with neurodegenerative and neuropsychiatric diseases. A study described the design, synthesis, and identification of a novel scaffold for inhibiting phosphodiesterase 1 (PDE1), which is considered for the treatment of cognitive deficits in conditions like schizophrenia and Alzheimer's disease. This investigational drug showed promising results in phase I clinical development, underlining the potential of such compounds in addressing CNS disorders (Peng Li et al., 2016).
A2A Adenosine Receptor Antagonists
Compounds based on the pyrazolo[3,4-d]pyrimidin-4-amine scaffold have also been developed as high-affinity and selective antagonists for the human A2A adenosine receptor. This research highlights the application of these compounds as pharmacological probes for studying the A2A adenosine receptor, which plays a significant role in various physiological processes and diseases, including Parkinson's disease and cancer (T. Kumar et al., 2011).
Histone Lysine Demethylase Inhibitors
In the field of epigenetics, specific pyrazolo[3,4-d]pyrimidin-4-amine derivatives have been identified as potent inhibitors of histone lysine demethylases (KDMs), targeting the JMJD2 (KDM4) and JARID1 (KDM5) subfamilies. These compounds exhibit selectivity and cellular permeability, making them valuable tools for investigating the role of KDMs in gene expression regulation and cancer (V. Bavetsias et al., 2016).
Antiproliferative Activity
Research into new 3,7-disubstituted pyrazolo[3,4-c]pyridines has revealed compounds with notable antiproliferative activity against various cancer cell lines. These studies demonstrate the potential of pyrazolo[3,4-d]pyrimidin-4-amine derivatives in cancer therapy, particularly for melanoma and prostate cancer (E. Gavriil et al., 2017).
特性
IUPAC Name |
N-(3-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6/c1-16-10-12-29(13-11-16)23-27-21(26-18-7-5-6-17(24)14-18)20-15-25-30(22(20)28-23)19-8-3-2-4-9-19/h2-9,14-16H,10-13H2,1H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWSWMIVAUAQSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

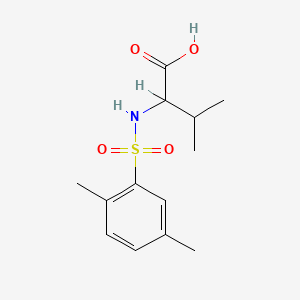
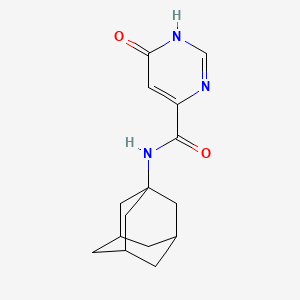
![Ethyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2957964.png)
![5-bromo-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B2957966.png)
![N-(1-cyanocyclobutyl)-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-2-yl}acetamide](/img/structure/B2957967.png)
![2-(2-chloro-4-fluorophenoxy)-N-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2957968.png)
![2-amino-4-(3,4-diethoxyphenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2957973.png)
![2-chloro-N-({4-[(3-fluorophenyl)methoxy]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2957975.png)
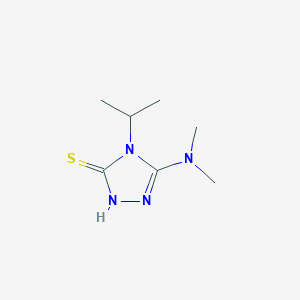
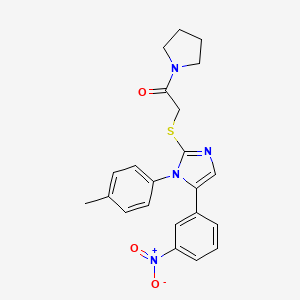
![6-methyl-3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane] hydrochloride](/img/structure/B2957979.png)
